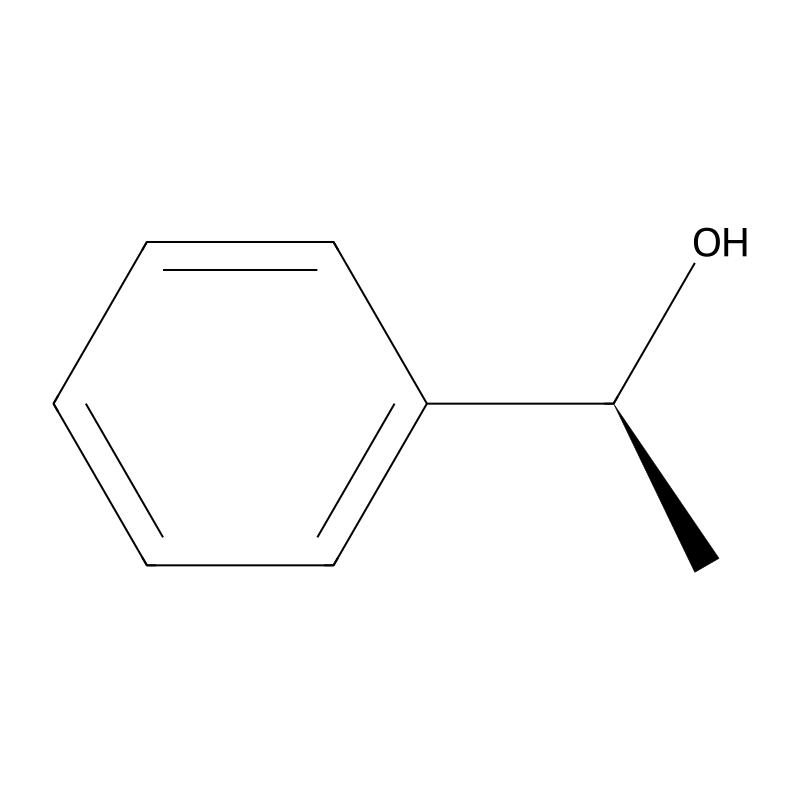(S)-1-Phenylethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biological Activity Studies:
- (S)-1-Phenylethanol is a naturally occurring compound found in various plants and microorganisms []. It exhibits diverse biological activities, including:
- Antimicrobial properties: Studies have shown its potential as an antibacterial and antifungal agent [].
- Flavor and Fragrance Research: (S)-1-Phenylethanol contributes to the characteristic aroma of rose and other flowers, making it valuable in flavor and fragrance research [].
- Neurological studies: Research suggests (S)-1-Phenylethanol may play a role in modulating neurotransmitter activity in the brain, with potential implications for neurological disorders [].
Organic Synthesis and Synthetic Chemistry:
- Due to its functional group and chirality, (S)-1-Phenylethanol serves as a valuable building block in organic synthesis. Researchers utilize it for the synthesis of various organic compounds, including:
Biocatalysis and Enzymatic Studies:
- The enantioselective bioreduction of prochiral ketones, like acetophenone, to obtain (S)-1-Phenylethanol is a well-established example in biocatalysis research []. This process utilizes enzymes as catalysts for efficient and selective production of the desired chiral alcohol.
Environmental Studies:
(S)-1-Phenylethanol is a chiral compound with the molecular formula C₈H₁₀O. It is the (S)-enantiomer of 1-phenylethanol and is characterized by its aromatic phenyl group attached to a chiral carbon atom, which also bears a hydroxyl group. This compound is notable for its role as a metabolite in various biological systems, particularly in mice, where it participates in metabolic pathways involving alcohol dehydrogenases and other enzymes .
- Oxidation: It can be oxidized to form acetophenone through the action of alcohol dehydrogenases or other oxidizing agents. This reaction is stereospecific, often facilitated by (S)-1-phenylethanol dehydrogenase, which catalyzes the conversion using NAD+ as a cofactor .
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications including flavoring and fragrance industries.
- Acylation: The compound can also participate in acylation reactions, forming acyl derivatives that are valuable intermediates in organic synthesis .
(S)-1-Phenylethanol exhibits various biological activities. It has been shown to interact with enzymes such as (S)-1-phenylethanol dehydrogenase, which plays a crucial role in its metabolism . Additionally, it has been identified as having potential antimicrobial properties, although further studies are needed to fully elucidate its pharmacological effects.
Several methods exist for synthesizing (S)-1-phenylethanol:
- Asymmetric Reduction: One common method involves the asymmetric reduction of acetophenone using chiral catalysts or enzymes, yielding (S)-1-phenylethanol with high enantiomeric purity.
- Biocatalytic Processes: Enzymatic methods utilizing specific dehydrogenases or lipases have been developed to produce (S)-1-phenylethanol from racemic mixtures or other substrates .
- Chemical Synthesis: Traditional chemical synthesis routes may involve starting materials that undergo various transformations including Grignard reactions or nucleophilic substitutions.
(S)-1-Phenylethanol has several applications across different fields:
- Fragrance and Flavor Industry: Due to its pleasant floral scent, it is commonly used as a fragrance component in perfumes and as a flavoring agent in food products.
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
- Research: The compound is utilized in biochemical research to study enzyme kinetics and metabolic pathways involving alcohol metabolism .
Interaction studies have focused on the enzymatic processes involving (S)-1-phenylethanol. For instance, research has highlighted its binding affinity to specific enzymes such as (S)-1-phenylethanol dehydrogenase, which catalyzes its oxidation. These studies reveal insights into enzyme specificity and kinetics, enhancing our understanding of metabolic pathways involving this compound .
(S)-1-Phenylethanol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure | Key Differences |
|---|---|---|
| (R)-1-Phenylethanol | Chiral counterpart | Opposite stereochemistry; different biological activity |
| Benzyl alcohol | C₇H₈O | Lacks chiral center; simpler structure |
| Ethanol | C₂H₅OH | Smaller size; lacks aromatic ring |
| 2-Phenylethanol | C₈H₁₀O | Different positioning of hydroxyl group |
(S)-1-Phenylethanol is unique due to its specific stereochemistry and resultant biological activity, distinguishing it from its counterparts. Its interactions with enzymes and its applications in fragrance and pharmaceuticals further highlight its significance in both industrial and research contexts.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Dates
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021








